molecular formula C5H10Cl2OSn B14646026 Butyl(dichloromethoxy)stannane CAS No. 56734-62-4

Butyl(dichloromethoxy)stannane

Cat. No.: B14646026
CAS No.: 56734-62-4
M. Wt: 275.75 g/mol
InChI Key: CIEZXWWALHRIHO-UHFFFAOYSA-N
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Description

Butyl(dichloromethoxy)stannane is an organotin compound characterized by the presence of butyl, dichloromethoxy, and stannane groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly due to their ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl(dichloromethoxy)stannane can be synthesized through the reaction of butylstannane with dichloromethoxy reagents under controlled conditions. The reaction typically involves the use of a solvent such as toluene and may require a catalyst to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the compound. The use of automated systems and advanced analytical techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl(dichloromethoxy)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its hydride form.

    Substitution: The dichloromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include lithium aluminium hydride for reduction, and various oxidizing agents for oxidation. Substitution reactions often require the presence of a catalyst and specific reaction conditions such as temperature and pressure.

Major Products Formed

The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds. These products have significant applications in organic synthesis and industrial processes.

Scientific Research Applications

Butyl(dichloromethoxy)stannane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and hydrostannation processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of butyl(dichloromethoxy)stannane involves its ability to participate in radical reactions. The compound can generate stannyl radicals, which can then interact with other molecules to form new chemical bonds. This property makes it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Another organotin compound used in radical reactions.

    Trimethyltin chloride: Known for its applications in organic synthesis and industrial processes.

    Dibutyltin oxide: Used in the production of polymers and as a catalyst in various chemical reactions.

Uniqueness

Butyl(dichloromethoxy)stannane is unique due to its specific combination of butyl and dichloromethoxy groups, which impart distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

56734-62-4

Molecular Formula

C5H10Cl2OSn

Molecular Weight

275.75 g/mol

IUPAC Name

butyl(dichloromethoxy)tin

InChI

InChI=1S/C4H9.CHCl2O.Sn/c1-3-4-2;2-1(3)4;/h1,3-4H2,2H3;1H;/q;-1;+1

InChI Key

CIEZXWWALHRIHO-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn]OC(Cl)Cl

Origin of Product

United States

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